molecular formula C4H5O8P B153775 (E)-2-phosphonooxybut-2-enedioic acid CAS No. 138668-74-3

(E)-2-phosphonooxybut-2-enedioic acid

Cat. No. B153775
M. Wt: 212.05 g/mol
InChI Key: KMNAUSZAPXSXLU-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phosphonooxybut-2-enedioic acid, also known as fumaric acid monoethyl ester phosphate (FMEP), is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of fumaric acid, a naturally occurring organic acid found in many fruits and vegetables. FMEP has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further research.

Mechanism Of Action

The exact mechanism of action of FMEP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense and cellular detoxification. FMEP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Biochemical And Physiological Effects

FMEP has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, immune cells, and skin cells. FMEP has also been shown to promote the differentiation of certain types of immune cells, such as regulatory T cells, which play a role in immune tolerance.

Advantages And Limitations For Lab Experiments

One advantage of using FMEP in lab experiments is its relatively low cost and availability. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects in specific contexts.

Future Directions

There are many potential future directions for research on FMEP. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and psoriasis. Further research could also explore its potential as a fertilizer and soil amendment in agriculture, as well as its potential as a component in biodegradable plastics. Additionally, more research is needed to fully understand its mechanism of action and how it can be used in specific contexts.

Synthesis Methods

FMEP can be synthesized by the reaction of (E)-2-phosphonooxybut-2-enedioic acid acid with ethanol and phosphorus oxychloride. This reaction produces a mixture of isomers, and the (E)-isomer can be isolated through various purification methods, such as column chromatography.

Scientific Research Applications

FMEP has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, FMEP has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for diseases such as multiple sclerosis and psoriasis. In agriculture, FMEP has been studied as a potential fertilizer and soil amendment, as it has been shown to increase plant growth and yield. In materials science, FMEP has been studied as a potential component in the production of biodegradable plastics.

properties

CAS RN

138668-74-3

Product Name

(E)-2-phosphonooxybut-2-enedioic acid

Molecular Formula

C4H5O8P

Molecular Weight

212.05 g/mol

IUPAC Name

(E)-2-phosphonooxybut-2-enedioic acid

InChI

InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+

InChI Key

KMNAUSZAPXSXLU-OWOJBTEDSA-N

Isomeric SMILES

C(=C(\C(=O)O)/OP(=O)(O)O)\C(=O)O

SMILES

C(=C(C(=O)O)OP(=O)(O)O)C(=O)O

Canonical SMILES

C(=C(C(=O)O)OP(=O)(O)O)C(=O)O

synonyms

((1-carboxyethenyl)oxy)hydroxyphosphinecarboxylic acid oxide
carboxyphosphoenolpyruvic acid
CPEPA
trisodium carboxyphosphoenolpyruvate

Origin of Product

United States

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